![molecular formula C17H16ClNO6 B5218980 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde, also known as CNPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CNPPB is a potent blocker of the volume-regulated anion channel (VRAC), which plays a crucial role in cellular homeostasis and has been implicated in various physiological and pathological processes. In
Mécanisme D'action
The mechanism of action of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde involves its binding to the VRAC channel pore, which prevents the flow of anions through the channel. This inhibition leads to the accumulation of intracellular chloride and a decrease in cell volume. The reduction in cell volume can trigger various cellular responses, including the activation of signaling pathways and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde are primarily related to its inhibition of VRAC activity. In cancer cells, 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been used to study the role of VRAC in synaptic transmission and neuronal excitability. In immune cells, 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been used to investigate the role of VRAC in T-cell activation and cytokine secretion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde for lab experiments is its potent and selective inhibition of VRAC activity. This specificity allows researchers to study the role of VRAC in various cellular processes without affecting other ion channels. However, 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde exposure to minimize these effects.
Orientations Futures
There are several future directions for research involving 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is the development of more potent and selective VRAC inhibitors. These inhibitors could be used to study the role of VRAC in various cellular processes and to develop potential therapeutic strategies for diseases associated with VRAC dysfunction. Another area of interest is the investigation of the role of VRAC in cancer metastasis. Recent studies have suggested that VRAC plays a critical role in cancer cell migration and invasion, and VRAC inhibitors such as 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde could be used to develop new therapies for metastatic cancer.
Méthodes De Synthèse
The synthesis of 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 3-chloro-1,2-propanediol to form 4-[3-(3-methoxybenzaldehyde)propoxy] -3-chloro-1,2-propanediol. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-chloro-1,2-propanediol. Finally, the chloro group is replaced with an aldehyde group using sodium borohydride and acetic acid to produce 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde.
Applications De Recherche Scientifique
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been used extensively in scientific research as a VRAC blocker. VRAC is a ubiquitously expressed channel that plays a critical role in the regulation of cell volume, cell proliferation, and apoptosis. VRAC has been implicated in various physiological and pathological processes, including cancer, inflammation, and ischemia. 4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde has been shown to inhibit VRAC activity in a variety of cell types, including cancer cells, neurons, and immune cells. This inhibition has been used to study the role of VRAC in various cellular processes and to develop potential therapeutic strategies for diseases associated with VRAC dysfunction.
Propriétés
IUPAC Name |
4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6/c1-23-17-9-12(11-20)3-5-16(17)25-8-2-7-24-15-6-4-13(19(21)22)10-14(15)18/h3-6,9-11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMODADNEIDKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6441777 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

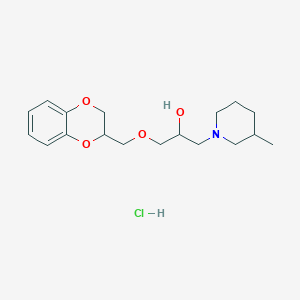
![ethyl [5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5218914.png)
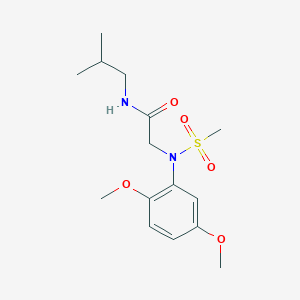
![5-{5-[3-(4-fluorophenyl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218928.png)

![6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5218936.png)
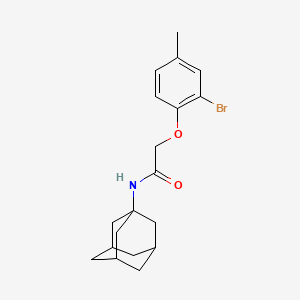
![1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5218945.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5218946.png)

![methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5218959.png)
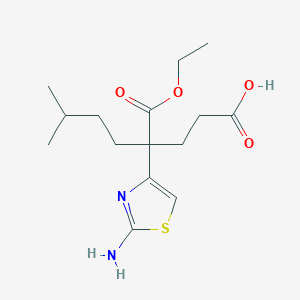
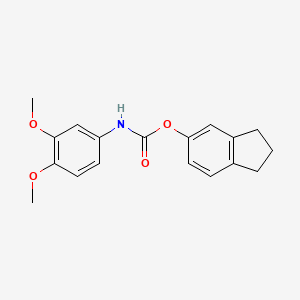
![2-(4-chlorophenyl)-2-oxoethyl 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoate](/img/structure/B5219002.png)